(S)-2-Amino-3,3-diphenylpropan-1-ol (S)-2-Amino-3,3-diphenylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 162118-01-6
VCID: VC0071109
InChI: InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m1/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N
Molecular Formula: C15H17NO
Molecular Weight: 227.307

(S)-2-Amino-3,3-diphenylpropan-1-ol

CAS No.: 162118-01-6

Cat. No.: VC0071109

Molecular Formula: C15H17NO

Molecular Weight: 227.307

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3,3-diphenylpropan-1-ol - 162118-01-6

Specification

CAS No. 162118-01-6
Molecular Formula C15H17NO
Molecular Weight 227.307
IUPAC Name (2S)-2-amino-3,3-diphenylpropan-1-ol
Standard InChI InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m1/s1
Standard InChI Key SDDOXKGXOXANAF-CQSZACIVSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N

Introduction

Physical and Chemical Properties

(S)-2-Amino-3,3-diphenylpropan-1-ol is characterized by a distinct set of physical and chemical properties that define its behavior and applications. This chiral compound has a molecular formula of C₁₅H₁₇NO and a molecular weight of 227.30 g/mol . Its structure consists of a three-carbon backbone with a primary alcohol group at C-1, an amino group at C-2, and two phenyl substituents at C-3. The presence of these functional groups confers both hydrophilic and hydrophobic characteristics to the molecule, influencing its solubility profile and reactivity patterns. The compound exists as a solid at room temperature with specific melting and boiling points that reflect its intermolecular forces and structural integrity.

Structural Characteristics

The structural characteristics of (S)-2-Amino-3,3-diphenylpropan-1-ol are defined by its stereochemistry and functional group arrangement. The S-configuration at the C-2 position creates a specific spatial orientation that is crucial for its biological activity and synthetic utility. The two phenyl groups at C-3 contribute to the molecule's steric bulk and provide sites for π-π interactions, while the primary amino and hydroxyl groups serve as hydrogen bond donors and acceptors. This combination of structural features creates a unique three-dimensional architecture that enables specific molecular recognition events. The InChI Key SDDOXKGXOXANAF-CQSZACIVSA-N provides a standardized digital representation of the compound's structure, facilitating database searches and structural comparisons .

Spectroscopic Properties

The spectroscopic properties of (S)-2-Amino-3,3-diphenylpropan-1-ol provide valuable insights into its structural features and purity. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the aromatic protons of the phenyl rings (typically in the range of 7.0-7.5 ppm), the methine proton at C-2 (approximately 3.5-4.0 ppm), and the methylene protons adjacent to the hydroxyl group (around 3.0-3.5 ppm). Infrared (IR) spectroscopy shows distinctive absorption bands for the N-H stretching (3300-3500 cm⁻¹), O-H stretching (3200-3400 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹) vibrations. Mass spectrometry typically exhibits a molecular ion peak at m/z 227, corresponding to its molecular weight, along with fragmentation patterns characteristic of amino alcohols and phenyl groups. These spectroscopic properties are essential for structural confirmation and purity assessment.

PropertyValueReference
CAS Number162118-01-6
Molecular FormulaC₁₅H₁₇NO
Molecular Weight227.30 g/mol
InChI KeySDDOXKGXOXANAF-CQSZACIVSA-N
Physical StateSolid
Signal WordWarning
Hazard StatementsH315-H319
Precautionary StatementsP264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362
GHS PictogramWarning symbol

The safety profile indicates that (S)-2-Amino-3,3-diphenylpropan-1-ol may cause skin irritation (H315) and serious eye irritation (H319). Appropriate safety measures include washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific response procedures for skin and eye contact. These safety considerations are important for handling the compound in laboratory and industrial settings to minimize potential health risks.

Synthetic Methods and Reaction Pathways

The synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol requires careful consideration of stereochemical control to ensure the desired S-configuration at the C-2 position. Various synthetic approaches have been developed, each with specific advantages and limitations regarding yield, stereoselectivity, and scalability. These methods typically involve either the stereoselective reduction of precursor ketones or the transformation of appropriate chiral starting materials. The choice of synthetic route depends on factors such as the availability of starting materials, the required optical purity, and the scale of production. Regardless of the specific approach, achieving high enantioselectivity remains a central challenge in the synthesis of this chiral compound.

Asymmetric Synthesis Strategies

Asymmetric synthesis strategies for (S)-2-Amino-3,3-diphenylpropan-1-ol often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key transformations. One common approach involves the asymmetric reduction of a prochiral ketone intermediate using chiral reducing agents such as oxazaborolidines or transition metal catalysts. Another strategy utilizes the stereoselective addition of nucleophiles to chiral imines or oxazolines, followed by appropriate functional group transformations. The use of biocatalytic methods, particularly employing engineered enzymes such as ketoreductases or transaminases, represents an emerging approach that can achieve high stereoselectivity under mild conditions. These asymmetric strategies are essential for producing (S)-2-Amino-3,3-diphenylpropan-1-ol with the high enantiomeric purity required for pharmaceutical applications.

Key Intermediates and Reaction Conditions

The synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol typically involves several key intermediates and specific reaction conditions to ensure high yields and stereoselectivity. Common intermediates include 3,3-diphenylpropanal derivatives, β-amino esters, and protected amino alcohols. The reduction of appropriate precursors often requires carefully controlled temperature (typically -78°C to room temperature), solvent systems (such as THF, toluene, or dichloromethane), and reaction times to maximize stereoselectivity. Protection-deprotection strategies for the amino and hydroxyl groups are frequently employed to prevent undesired side reactions during multi-step syntheses. The isolation and purification of the final product typically involve techniques such as recrystallization, column chromatography, or the formation of crystalline salts to achieve the desired optical purity. These considerations highlight the technical complexity involved in the efficient synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol.

Industrial Scale Production Considerations

Industrial scale production of (S)-2-Amino-3,3-diphenylpropan-1-ol presents unique challenges that extend beyond laboratory-scale synthesis. Scalability considerations include the cost and availability of starting materials, catalysts, and reagents, as well as the efficiency of reaction workup and purification procedures. Process safety becomes increasingly important at larger scales, particularly when handling reactive compounds or conducting reactions under pressure or extreme temperatures. Environmental factors, such as waste generation and solvent usage, must be addressed through the implementation of green chemistry principles and sustainable manufacturing practices. Additionally, quality control measures, including in-process testing and final product analysis, are essential to ensure batch-to-batch consistency and compliance with regulatory requirements. These industrial considerations significantly influence the commercial viability of (S)-2-Amino-3,3-diphenylpropan-1-ol production for various applications.

Comparison with Similar Compounds

(S)-2-Amino-3,3-diphenylpropan-1-ol belongs to a broader family of chiral amino alcohols that share similar structural features and applications. Comparing this compound with its structural analogs provides insights into the effects of specific structural modifications on physical properties, reactivity, and biological activity. Notable structural relatives include the R-enantiomer, (R)-2-Amino-3,3-diphenylpropan-1-ol, as well as compounds with variations in the number or position of phenyl groups. These structural differences can significantly impact the compound's behavior in chemical reactions and biological systems. Systematic comparison of these related compounds enhances our understanding of structure-property relationships and guides the development of optimized derivatives for specific applications.

Structural Analogs and Derivatives

Several structural analogs of (S)-2-Amino-3,3-diphenylpropan-1-ol exist with varying modifications to the core structure. The R-enantiomer, (R)-2-Amino-3,3-diphenylpropan-1-ol (CAS: 171037-01-7), differs only in the stereochemical configuration at the C-2 position but can exhibit substantially different properties and biological activities . The hydrochloride salt form (CAS: 1246616-99-8) maintains the same stereochemistry and core structure but offers improved stability and solubility characteristics in certain applications . Other related compounds include those with modified phenyl groups, such as substituted derivatives with electron-donating or electron-withdrawing groups that alter the electronic properties of the molecule. Homologs with extended carbon chains or altered positions of the functional groups represent additional structural variations that can influence the compound's behavior. These structural analogs provide a spectrum of properties that can be leveraged for specific applications in synthetic chemistry and pharmaceutical development.

Comparative Physical and Chemical Properties

The comparison of physical and chemical properties between (S)-2-Amino-3,3-diphenylpropan-1-ol and its structural analogs reveals important structure-property relationships. Table 2 presents a comparative analysis of selected properties:

CompoundMolecular Weight (g/mol)Solubility ProfileMelting PointStereochemistryCAS Number
(S)-2-Amino-3,3-diphenylpropan-1-ol227.30Soluble in organic solvents-S at C-2162118-01-6
(R)-2-Amino-3,3-diphenylpropan-1-ol227.30Similar to S-enantiomer-R at C-2171037-01-7
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride263.75Enhanced water solubilityHigher than free baseS at C-21246616-99-8

The comparative analysis indicates that while enantiomers share identical physical properties except for optical rotation, salt forms exhibit distinct solubility profiles and thermal characteristics. These differences significantly impact the handling, formulation, and application of these compounds in various contexts. The selection of the appropriate form depends on specific requirements such as solubility in the reaction medium, stability during storage, or bioavailability in pharmaceutical applications.

Functional Differences in Applications

The functional differences between (S)-2-Amino-3,3-diphenylpropan-1-ol and its structural analogs become apparent in their specific applications. In asymmetric synthesis, the choice between enantiomers directly influences the stereochemical outcome of reactions where these compounds serve as chiral auxiliaries or ligands. The R-enantiomer typically directs the formation of stereogenic centers with opposite configuration compared to the S-enantiomer. In pharmaceutical applications, enantiomers often exhibit different potencies, selectivities, or even completely different biological activities due to the stereospecific nature of biological targets. Salt forms, such as the hydrochloride derivative, are frequently preferred in drug formulations due to their enhanced stability and aqueous solubility, while the free base may be more suitable for certain organic reactions. These functional differences highlight the importance of selecting the appropriate compound form based on the specific requirements of the intended application.

Current Research and Future Perspectives

Current research on (S)-2-Amino-3,3-diphenylpropan-1-ol encompasses various aspects of its synthesis, properties, and applications. Ongoing efforts focus on developing more efficient and environmentally friendly synthetic routes, exploring new applications in asymmetric catalysis, and investigating potential biological activities. The compound's utility as a chiral building block continues to drive research in the context of pharmaceutical development and materials science. Emerging trends include the application of flow chemistry techniques for continuous manufacturing, computational studies to predict new functionalities, and the exploration of supramolecular architectures based on this chiral scaffold. These research directions reflect the compound's versatility and enduring relevance in chemical research.

Recent Advances in Synthetic Methodologies

Recent advances in synthetic methodologies for (S)-2-Amino-3,3-diphenylpropan-1-ol have focused on improving efficiency, stereoselectivity, and sustainability. Innovations in asymmetric catalysis have enabled the use of lower catalyst loadings while maintaining high enantiomeric excess. The application of flow chemistry techniques has facilitated more controlled reaction conditions and improved scalability, potentially enhancing the commercial viability of production processes. Biocatalytic approaches using engineered enzymes have emerged as promising alternatives to traditional chemical methods, offering advantages in terms of stereoselectivity and environmental impact. Additionally, the development of one-pot multi-step sequences has streamlined the synthetic pathway by reducing the number of isolation and purification steps. These methodological advances collectively contribute to more efficient and sustainable production of (S)-2-Amino-3,3-diphenylpropan-1-ol with high optical purity for various applications.

Emerging Applications in Drug Discovery

Emerging applications of (S)-2-Amino-3,3-diphenylpropan-1-ol in drug discovery leverage its unique structural features and chirality. The compound and its derivatives are being explored as potential pharmacophores for developing new therapeutic agents targeting various diseases. Structure-based drug design approaches utilize the compound's well-defined three-dimensional architecture to create molecules with specific receptor binding properties. Fragment-based drug discovery methods incorporate the amino alcohol moiety as a key binding element in larger molecular constructs. Additionally, the compound's potential as a chiral resolving agent for racemic drugs represents another valuable application in pharmaceutical development. As understanding of structure-activity relationships continues to evolve, new therapeutic applications for (S)-2-Amino-3,3-diphenylpropan-1-ol and its derivatives are likely to emerge, particularly in areas where stereospecific interactions are critical for efficacy.

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